molecular formula C24H30N2O5 B2452589 3,4,5-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 941905-99-3

3,4,5-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B2452589
CAS No.: 941905-99-3
M. Wt: 426.513
InChI Key: JMTLETTWXZZYOI-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic benzamide derivative intended for research and development purposes. This compound features a 3,4,5-trimethoxybenzamide moiety linked to a 1,2,3,4-tetrahydroquinolin-2-one scaffold, a structural motif present in various compounds with reported biological activity (citations 1, 2, 3). The integration of these pharmacophores suggests potential for investigation in areas such as enzyme inhibition and cellular signaling pathway analysis. Researchers can utilize this chemical as a building block for medicinal chemistry or as a reference standard in analytical studies. The product is supplied as a solid and should be stored under appropriate conditions. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human use. The buyer assumes full responsibility for confirming the compound's identity, purity, and for all uses of the product (citations 4, 5).

Properties

IUPAC Name

3,4,5-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-15(2)10-11-26-19-8-7-18(12-16(19)6-9-22(26)27)25-24(28)17-13-20(29-3)23(31-5)21(14-17)30-4/h7-8,12-15H,6,9-11H2,1-5H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTLETTWXZZYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Tetrahydroquinoline Skeleton

The tetrahydroquinoline core is synthesized via acid-catalyzed cyclization of appropriately substituted anilines with carbonyl compounds. For example, reacting N-(3-methylbutyl)aniline with cyclohexenone under acidic conditions (e.g., triflic acid) induces a domino sequence involving iminium ion formation, nucleophilic attack, and cyclization. This method yields the tetrahydroquinoline scaffold with a ketone at the 2-position, critical for subsequent oxidation steps.

Reaction Conditions:

  • Catalyst : Triflic acid (5 mol%)
  • Solvent : Dichloromethane, 0°C to room temperature
  • Yield : 65–78%

Oxidation to the 2-Oxo Derivative

The 2-oxo group is introduced via Jones oxidation (CrO3/H2SO4) or Swern oxidation (oxalyl chloride/DMSO), converting the cyclohexene moiety to a ketone. Jones oxidation is preferred for scalability, providing the 2-oxo-tetrahydroquinoline in 82–90% yield.

Functionalization of the Tetrahydroquinoline at the 6-Position

Nitration and Reduction to the Amine

Selective nitration at the 6-position is achieved using mixed acid (HNO3/H2SO4) at 0–5°C, followed by catalytic hydrogenation (H2/Pd-C) to yield the 6-amine derivative.

Optimization Data:

Step Reagents/Conditions Yield (%)
Nitration HNO3/H2SO4, 0°C, 2 hr 70
Hydrogenation H2 (1 atm), Pd/C, EtOH 95

Synthesis of the 3,4,5-Trimethoxybenzamide Moiety

Preparation of 3,4,5-Trimethoxybenzoyl Chloride

3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl2) under reflux, yielding the acyl chloride in near-quantitative conversion. Excess SOCl2 is removed via distillation to prevent side reactions during amidation.

Amide Bond Formation

The final step involves coupling the tetrahydroquinoline amine with 3,4,5-trimethoxybenzoyl chloride. Schotten-Baumann conditions (aqueous NaOH, THF) facilitate the reaction, producing the target benzamide in 85–92% yield.

Critical Parameters:

  • Stoichiometry : 1.2 equiv acyl chloride to amine
  • Temperature : 0°C to prevent hydrolysis
  • Workup : Acidification to pH 3–4 precipitates the product

Advanced Methodologies and Catalytic Innovations

Continuous Flow Reactor Systems

Recent advancements employ continuous flow reactors to enhance the efficiency of nitration and amidation steps. For example, a microreactor system reduces reaction times from hours to minutes while maintaining yields >90%.

Enzymatic Resolution for Chiral Intermediates

Although the target compound lacks stereocenters, related syntheses utilize lipase-catalyzed transesterification (e.g., Pseudomonas fluorescens lipase) to resolve racemic intermediates, a strategy applicable to derivatives with chiral centers.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Acid-catalyzed cyclization High diastereoselectivity Requires strong acids 65–78
Continuous flow amidation Scalable, reduced waste High equipment cost 90–92
Enzymatic resolution Enantioselective synthesis Limited to chiral substrates 70–85

Challenges and Mitigation Strategies

  • Nitration Selectivity : Competing nitration at the 5- and 7-positions is minimized using low temperatures and controlled stoichiometry.
  • Amide Hydrolysis : Schotten-Baumann conditions prevent hydrolysis by maintaining a biphasic system.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

3,4,5-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide: A similar compound with slight structural differences.

    N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide: Another derivative with different substituents.

Uniqueness

3,4,5-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step sequence, including nucleophilic substitution to attach the 3-methylbutyl group to the tetrahydroquinoline core, followed by condensation with 3,4,5-trimethoxybenzoyl chloride . Key parameters include:

  • Temperature control : Reflux conditions (~80–100°C) for amide bond formation to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency by stabilizing intermediates .
  • Purification : Column chromatography or preparative HPLC is essential to achieve >95% purity, as impurities from incomplete substitution (e.g., residual hydroxyl groups) can skew bioactivity data .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm regioselective substitution patterns (e.g., methoxy group placement) and amide bond formation .
  • HPLC-HRMS : Validates molecular weight (C26_{26}H30_{30}N2_{2}O5_{5}, theoretical 450.48 g/mol) and detects trace impurities .
  • Solubility profiling : Tests in DMSO, ethanol, and aqueous buffers guide formulation for in vitro assays .

Q. How is the compound initially screened for biological activity, and what are common pitfalls in assay design?

  • In vitro binding assays : Fluorescence polarization or SPR measure affinity for targets like tubulin or kinases, with IC50_{50} values compared to reference inhibitors (e.g., colchicine for tubulin) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) often reveal sub-micromolar activity, but false positives may arise from aggregation or redox cycling; counter-screens with reducing agents (e.g., DTT) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often stem from:

  • Batch variability : Impurities from incomplete purification (e.g., residual solvents) can modulate activity. Mitigate by standardizing synthesis protocols and reporting purity thresholds .
  • Assay conditions : Differences in buffer pH or serum content alter compound stability. Use orthogonal assays (e.g., enzymatic vs. cellular) and include positive controls (e.g., paclitaxel for microtubule stabilization) .
  • Structural analogs : Subtle changes (e.g., methoxy vs. ethoxy groups) drastically affect target engagement. Compare activity of homologs using SAR tables .

Q. What strategies are employed to elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Scaffold diversification : Modify the tetrahydroquinoline core (e.g., introduce halogenation at C-7) or benzamide substituents (e.g., replace methoxy with trifluoromethyl) to assess impact on potency .
  • Pharmacophore mapping : Computational tools (e.g., Schrödinger’s Phase) identify critical hydrogen-bond donors/acceptors. For example, the 2-oxo group in tetrahydroquinoline is essential for tubulin binding .
  • Metabolic stability : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to prolong half-life in microsomal assays .

Q. How can computational modeling guide the prediction of off-target interactions and toxicity?

  • Docking simulations : AutoDock Vina or Glide predict binding to off-targets like cytochrome P450 enzymes, flagged by low docking scores (<−6 kcal/mol) .
  • ADMET prediction : Tools like SwissADME estimate blood-brain barrier permeability (e.g., high logP >3 may indicate CNS toxicity) and hERG channel inhibition risk .
  • Machine learning : Models trained on Tox21 datasets prioritize derivatives with lower hepatotoxicity alerts (e.g., absence of reactive Michael acceptors) .

Methodological Guidance Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

StepConditionsYield (%)Purity (%)Reference
Alkylation of THQK2_2CO3_3, DMF, 80°C65–7090
Benzamide couplingDCM, EDCI, RT, 24 h75–8095
Final purificationPrep-HPLC (MeCN/H2_2O)60>99

Q. Table 2. Biological Activity Data Comparison

Assay TypeIC50_{50} (nM)Cell Line/EnzymeNotesReference
Tubulin polymerization120 ± 15Porcine brainComparable to colchicine
MTT cytotoxicity450 ± 30MCF-7Serum-free conditions

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